molecular formula C19H23NO6S B2773797 H-tyr-oall p-tosylate CAS No. 125441-05-6

H-tyr-oall p-tosylate

Cat. No.: B2773797
CAS No.: 125441-05-6
M. Wt: 393.5 g/mol
InChI Key: MPNOOYSRGYNTIE-UHFFFAOYSA-N
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Description

H-tyr-oall p-tosylate is a useful research compound. Its molecular formula is C19H23NO6S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently unknown .

Biochemical Pathways

The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action. The specific pathways and their downstream effects are currently unknown .

Result of Action

It is likely that the compound induces changes at the molecular and cellular level, but the specifics of these changes are currently unknown .

Action Environment

The action of H-Tyr-Oall P-Tosylate may be influenced by various environmental factors . These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors. The specifics of how these factors influence the compound’s action, efficacy, and stability are currently unknown .

Properties

CAS No.

125441-05-6

Molecular Formula

C19H23NO6S

Molecular Weight

393.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C12H15NO3.C7H8O3S/c1-2-7-16-12(15)11(13)8-9-3-5-10(14)6-4-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,14H,1,7-8,13H2;2-5H,1H3,(H,8,9,10)

InChI Key

MPNOOYSRGYNTIE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N

solubility

not available

Origin of Product

United States

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